Cas no 2060059-44-9 (6-(3-bromophenyl)-3-azabicyclo3.2.0heptane)

6-(3-bromophenyl)-3-azabicyclo3.2.0heptane structure
2060059-44-9 structure
Product Name:6-(3-bromophenyl)-3-azabicyclo3.2.0heptane
CAS No:2060059-44-9
MF:C12H14BrN
MW:252.150262355804
MDL:MFCD30488833
CID:5183517
PubChem ID:137702845
Update Time:2025-08-04

6-(3-bromophenyl)-3-azabicyclo3.2.0heptane Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.0]heptane, 6-(3-bromophenyl)-
    • 6-(3-bromophenyl)-3-azabicyclo3.2.0heptane
    • MDL: MFCD30488833
    • Inchi: 1S/C12H14BrN/c13-10-3-1-2-8(4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2
    • InChI Key: QHRPIGJTEANEKY-UHFFFAOYSA-N
    • SMILES: C12C(C(C3=CC=CC(Br)=C3)C1)CNC2

6-(3-bromophenyl)-3-azabicyclo3.2.0heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330932-0.05g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
0.05g
$1393.0 2025-03-18
Enamine
EN300-330932-0.1g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
0.1g
$1459.0 2025-03-18
Enamine
EN300-330932-0.25g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
0.25g
$1525.0 2025-03-18
Enamine
EN300-330932-0.5g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
0.5g
$1591.0 2025-03-18
Enamine
EN300-330932-1.0g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
1.0g
$1658.0 2025-03-18
Enamine
EN300-330932-2.5g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
2.5g
$3249.0 2025-03-18
Enamine
EN300-330932-5.0g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
5.0g
$4806.0 2025-03-18
Enamine
EN300-330932-10.0g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95.0%
10.0g
$7128.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01032105-1g
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9 95%
1g
¥8232.0 2023-03-11
Enamine
EN300-330932-1g
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane
2060059-44-9
1g
$1658.0 2023-09-04

Additional information on 6-(3-bromophenyl)-3-azabicyclo3.2.0heptane

Professional Introduction to Compound with CAS No. 2060059-44-9 and Product Name: 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane

The compound identified by the CAS number 2060059-44-9 and the product name 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane represents a significant advancement in the field of medicinal chemistry. This bicyclic azapeptide derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a brominated phenyl ring and an azabicyclo structure suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity in drug design.

Recent studies have highlighted the importance of bicyclic scaffolds in the development of novel pharmaceuticals. The 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane molecule, with its rigid three-membered nitrogen-containing ring, offers a stable framework that can be modified to target specific biological pathways. The bromine substituent on the phenyl ring further enhances its utility as a synthetic intermediate, allowing for diverse functionalization strategies. This compound exemplifies the growing trend in medicinal chemistry towards designing molecules with optimized physicochemical properties, including improved solubility, metabolic stability, and oral bioavailability.

In the context of drug discovery, the azabicyclo[3.2.0]heptane core has been explored for its potential in modulating various enzymatic and receptor interactions. The nitrogen atom within the bicyclic structure can serve as a hydrogen bond acceptor, crucial for establishing favorable interactions with biological targets. Additionally, the bromophenyl moiety introduces hydrophobicity and electronic properties that can fine-tune binding affinity. Such features are particularly valuable in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme active sites.

Current research in this area has demonstrated that derivatives of 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane exhibit promising activity against a range of therapeutic targets. For instance, studies have shown that certain analogs exhibit inhibitory effects on kinases and other signaling molecules involved in cancer progression. The structural rigidity provided by the bicyclic system ensures precise positioning of key pharmacophoric groups, enhancing receptor binding efficacy. Furthermore, the bromine atom serves as a handle for further chemical modifications, enabling the optimization of pharmacokinetic profiles.

The synthesis of 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane involves multi-step organic transformations that highlight the synthetic versatility of this scaffold. Advanced methodologies such as transition-metal-catalyzed cyclizations and cross-coupling reactions have been employed to construct the complex bicycle framework efficiently. The bromination step is particularly critical, as it not only introduces a reactive site for subsequent derivatization but also contributes to the overall electronic landscape of the molecule.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane to its target proteins. These simulations have revealed that the azabicyclo core interacts deeply with hydrophobic pockets in the binding site, while the phenyl ring and bromine substituent engage in complementary interactions such as π-stacking and halogen bonding. Such insights have guided medicinal chemists in designing next-generation analogs with enhanced potency and selectivity.

The pharmacological evaluation of 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane derivatives has shown encouraging results in preclinical models. In vitro assays have demonstrated significant inhibition of target enzymes at submicromolar concentrations, suggesting high affinity for biological receptors. Additionally, animal studies have reported favorable pharmacokinetic profiles, including reasonable oral bioavailability and moderate tissue distribution.

The versatility of 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane as a scaffold has also been explored in other therapeutic areas beyond oncology. Research indicates potential applications in central nervous system (CNS) disorders, where its ability to cross the blood-brain barrier may be advantageous for treating neurological conditions such as neurodegenerative diseases or psychiatric disorders.

In conclusion, 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane (CAS No: 2060059-44-9) represents a compelling example of how structural innovation can lead to novel therapeutic agents with significant clinical potential. Its unique combination of structural rigidity, functional diversity, and favorable pharmacokinetic properties positions it as a valuable building block for future drug discovery efforts.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd